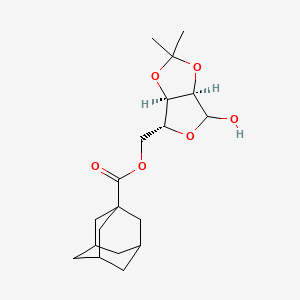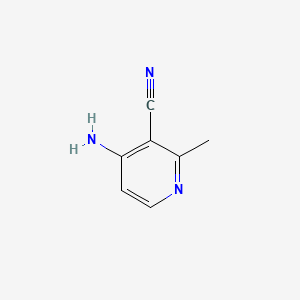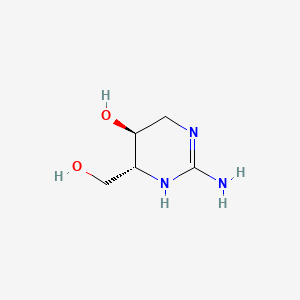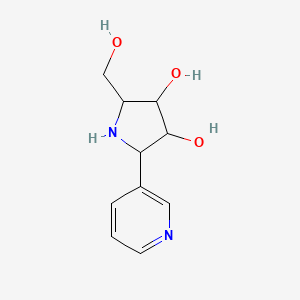
苄基缬氨酸甲酯盐酸盐
描述
Benzylamine, a component of the compound you mentioned, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine is rigidly stabilized by the intramolecular hydrogen bond .Chemical Reactions Analysis
Benzylamines are highly reactive and can undergo a variety of reactions. For example, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Physical And Chemical Properties Analysis
Benzylamine has a molar mass of 107.156 g·mol−1, a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and very soluble in acetone .科学研究应用
- 苄基缬氨酸甲酯盐酸盐衍生物已被研究作为酪氨酸酶抑制剂。具体来说,两种衍生物——(Z)-2-(苄基氨基)-5-(3-羟基-4-甲氧基苄叉基)噻唑-4(5H)-酮和(Z)-2-(苄基氨基)-5-(2,4-二羟基苄叉基)噻唑-4(5H)-酮——对蘑菇酪氨酸酶表现出强烈的抑制活性。 特别是化合物 8 在 l-酪氨酸作为底物时表现出显著的抑制 .
- 苄基缬氨酸甲酯盐酸盐衍生物表现出强烈的抗氧化活性。它们有效地清除自由基,如 2,2-二苯基-1-苦基肼和 2,2'-偶氮二(3-乙基苯并噻唑啉-6-磺酸) 并抑制过氧亚硝酸盐。 这些特性使其作为抗氧化剂具有潜力 .
- 该化合物的结构表明其在药物开发中的潜在用途。 例如,它可以作为合成伐昔洛韦和阿昔洛韦的前体,这两种药物都对各种疱疹病毒表现出抗病毒活性 .
- 尽管尚未得到广泛研究,但苄基缬氨酸甲酯盐酸盐由于其独特的化学结构,可能在催化方面找到应用。 需要进一步研究来探索这一领域 .
- 硅基纳米粒子,包括那些用苄基缬氨酸甲酯盐酸盐衍生物功能化的纳米粒子,在环境修复方面显示出希望。 这些纳米粒子可用于废水处理和污染物去除 .
酪氨酸酶抑制和抗黑色素生成作用
抗氧化特性
生物医学应用
催化
环境修复
作用机制
The mechanism of action of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is not well understood. However, it is thought to act as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It is also thought to act as an inhibitor of certain enzymes, such as cyclooxygenase, which may be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride are not well understood. However, it is thought to act as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It has also been suggested that it may have some anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The advantages of using (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride in laboratory experiments include its low toxicity, its ease of use, and its relatively low cost. It is also relatively stable, and can be stored at room temperature. However, there are some limitations to its use, such as its limited solubility in water and its instability in the presence of strong acids and bases.
未来方向
There are a number of possible future directions for research into the use of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and food additives. Further research could also be done into its potential as a reagent in organic synthesis and its potential as a catalyst in the synthesis of organic compounds. Additionally, further research could be done into its potential as an inhibitor of certain enzymes, such as cyclooxygenase, which may be involved in the regulation of inflammation and pain. Finally, further research could be done into its potential applications in agricultural products, such as fertilizers and pesticides.
合成方法
The synthesis of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride can be achieved through a number of methods. One method involves the reaction of methyl benzoate with methylamine in the presence of a base such as sodium hydroxide to produce (S)-Methyl 2-(benzylamino)-3-methylbutanoate. The product can then be treated with hydrochloric acid to yield (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride. Another method involves the reaction of benzyl bromide with methylamine in the presence of a base such as sodium hydroxide to produce (S)-Methyl 2-(benzylamino)-3-methylbutanoate. The product can then be treated with hydrochloric acid to yield (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride.
安全和危害
属性
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZNEINMPTYRU-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718499 | |
| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-72-1 | |
| Record name | L-Valine, N-(phenylmethyl)-, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177721-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)
![Spiro[6-oxa-3-silabicyclo[3.1.0]hexane-3,2-[1]oxa[2]silacyclobutane] (9CI)](/img/no-structure.png)




![N-[(6-Amino-4-methyl-2,3,4,5-tetrahydro-3-pyridinyl)methyl]acetamide](/img/structure/B573981.png)

